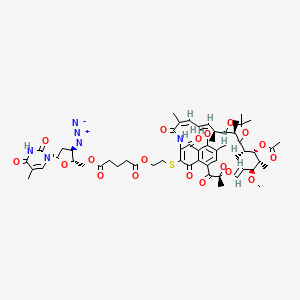
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S is a complex organic compound that combines the properties of azidothymidine (AZT) and rifamycin S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves multiple steps. The key starting materials include azidothymidine and rifamycin S. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rifamycin S are protected using isopropylidene groups.
Formation of Glutaryloxyethylthio Linker: A glutaryloxyethylthio linker is introduced to connect azidothymidine to rifamycin S.
Coupling Reaction: The azidothymidine derivative is coupled with the rifamycin S derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may yield amine derivatives with different pharmacological properties.
Applications De Recherche Scientifique
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S has several scientific research applications:
Chemistry: The compound is used in studies related to synthetic organic chemistry and reaction mechanisms.
Biology: It is used in biological studies to understand its interaction with cellular components and its effects on cellular processes.
Medicine: The compound is investigated for its potential antiviral and antibacterial properties, particularly against HIV and bacterial infections.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves its interaction with specific molecular targets:
Molecular Targets: The compound targets viral reverse transcriptase and bacterial RNA polymerase.
Pathways Involved: It inhibits the replication of viral and bacterial genetic material by interfering with the enzymes responsible for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidothymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S combines the properties of both azidothymidine and rifamycin S, making it unique in its dual antiviral and antibacterial activity. This dual functionality makes it a promising candidate for the development of broad-spectrum therapeutic agents.
Propriétés
Numéro CAS |
191153-02-3 |
|---|---|
Formule moléculaire |
C57H70N6O19S |
Poids moléculaire |
1175.3 g/mol |
Nom IUPAC |
1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 5-O-[[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C57H70N6O19S/c1-26-15-13-16-27(2)53(71)59-43-45(68)41-40(46(69)51(43)83-22-21-75-38(65)17-14-18-39(66)76-25-36-34(61-62-58)23-37(79-36)63-24-28(3)54(72)60-55(63)73)42-50(30(5)44(41)67)82-57(11,52(42)70)77-20-19-35(74-12)29(4)48(78-33(8)64)32(7)49-31(6)47(26)80-56(9,10)81-49/h13,15-16,19-20,24,26,29,31-32,34-37,47-49,67H,14,17-18,21-23,25H2,1-12H3,(H,59,71)(H,60,72,73)/b15-13+,20-19+,27-16-/t26-,29+,31+,32-,34+,35-,36-,37-,47-,48+,49+,57-/m0/s1 |
Clé InChI |
YXYCRJPUSBNQKZ-UNWIHDMNSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OC[C@H]6[C@@H](C[C@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



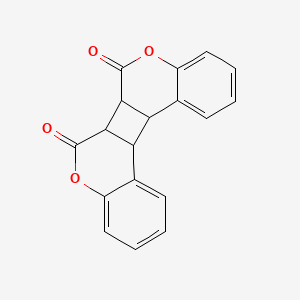
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
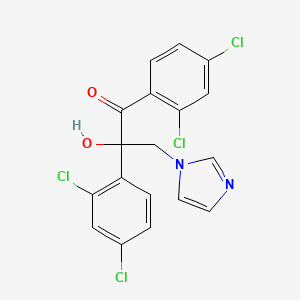

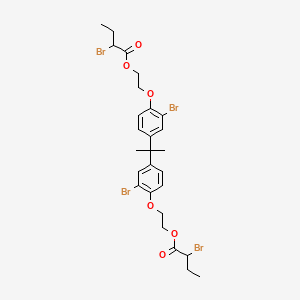
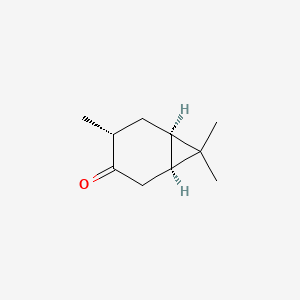

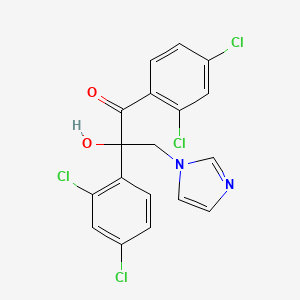
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)



